(1-Cyclopropylethyl)(2-phenylethyl)amine
Overview
Description
(1-Cyclopropylethyl)(2-phenylethyl)amine is a compound that belongs to the family of aromatic amines. It is known for its selective modulation of AMPA receptors, which are a type of ionotropic glutamate receptor involved in fast synaptic transmission in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)(2-phenylethyl)amine can be achieved through the reaction of (2-phenylethyl)amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(1-Cyclopropylethyl)(2-phenylethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on AMPA receptors and potential neuroprotective properties.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively modulating AMPA receptors, which are involved in fast excitatory synaptic transmission in the brain. By binding to these receptors, (1-Cyclopropylethyl)(2-phenylethyl)amine enhances synaptic transmission and may have neuroprotective effects. The molecular targets include the AMPA receptor subunits, and the pathways involved are primarily related to glutamatergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
Cyclopropylamine: Known for its use in the synthesis of various pharmaceuticals.
Amphetamine: A potent central nervous system stimulant used in the treatment of ADHD and narcolepsy.
Uniqueness
(1-Cyclopropylethyl)(2-phenylethyl)amine is unique due to its selective modulation of AMPA receptors, which distinguishes it from other similar compounds that may target different receptors or have broader pharmacological effects.
Properties
IUPAC Name |
1-cyclopropyl-N-(2-phenylethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11(13-7-8-13)14-10-9-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVREMATUPQPMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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